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molecular formula C7H7NO4 B1580706 Ethyl 2,5-dioxopyrrole-1-carboxylate CAS No. 55750-49-7

Ethyl 2,5-dioxopyrrole-1-carboxylate

Cat. No. B1580706
M. Wt: 169.13 g/mol
InChI Key: XUXSQROIUORWRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09273304B2

Procedure details

Ethyl chloroformate (0.38 ml, 4 mmol) was added dropwise to a stirred solution maleimide (0.3 g, 3 mmol) and triethylamine (0.5 ml, 3.5 mmol) in dimethylformamide (2 ml) at 0-5° C. The reaction mixture was allowed to warm to room temperature and stand for 4 h. Methyl alcohol (1 ml) was added, diluted with chloroform (20 ml) and washed with water (3×10 ml). The chloroform solution was dried (Na2SO4) and concentrated in vacuum. The residue was purified in chloroform and hexane on a silica gel column to give N-ethoxycarbonyl-maleimide (yield 41%).
Quantity
0.38 mL
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[C:2]([O:4][CH2:5][CH3:6])=[O:3].[C:7]1(=[O:13])[NH:11][C:10](=[O:12])[CH:9]=[CH:8]1.C(N(CC)CC)C.CO>CN(C)C=O.C(Cl)(Cl)Cl.CCCCCC>[CH2:5]([O:4][C:2]([N:11]1[C:7](=[O:13])[CH:8]=[CH:9][C:10]1=[O:12])=[O:3])[CH3:6]

Inputs

Step One
Name
Quantity
0.38 mL
Type
reactant
Smiles
ClC(=O)OCC
Name
Quantity
0.3 g
Type
reactant
Smiles
C1(C=CC(N1)=O)=O
Name
Quantity
0.5 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
2 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
CO
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water (3×10 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The chloroform solution was dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuum
CUSTOM
Type
CUSTOM
Details
The residue was purified in chloroform

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C)OC(=O)N1C(C=CC1=O)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 41%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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